molecular formula C5H6ClNOS B6198348 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2680528-41-8

4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B6198348
CAS No.: 2680528-41-8
M. Wt: 163.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a sulfanyl group attached to a dihydropyridinone ring, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridinone derivative with a thiol compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dihydropyridinone ring can interact with various receptors or enzymes, influencing their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-sulfanyl-1,4-dihydropyridin-2-one hydrochloride
  • 4-sulfanyl-1,2-dihydropyridin-3-one hydrochloride
  • 4-sulfanyl-1,2-dihydropyridin-2-thione hydrochloride

Uniqueness

4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves the reaction of 2-aminopyridine with thiourea followed by cyclization with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-aminopyridine", "thiourea", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Mix 2-aminopyridine and thiourea in a solvent such as ethanol or water", "Heat the mixture to reflux temperature for several hours", "Add formaldehyde to the reaction mixture and continue heating", "Add hydrochloric acid to the reaction mixture to promote cyclization", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography", "Obtain 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride as a white solid" ] }

CAS No.

2680528-41-8

Molecular Formula

C5H6ClNOS

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.